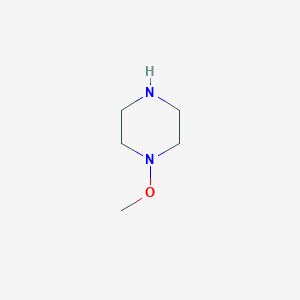

1-Methoxypiperazine

CAS No.: 157517-72-1

Cat. No.: VC8077594

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157517-72-1 |

|---|---|

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol |

| IUPAC Name | 1-methoxypiperazine |

| Standard InChI | InChI=1S/C5H12N2O/c1-8-7-4-2-6-3-5-7/h6H,2-5H2,1H3 |

| Standard InChI Key | DGUWRXBLZVOIFX-UHFFFAOYSA-N |

| SMILES | CON1CCNCC1 |

| Canonical SMILES | CON1CCNCC1 |

Introduction

Chemical Identity and Physicochemical Properties

1-Methylpiperazine (C₅H₁₂N₂) is a six-membered ring compound with a methyl group attached to one nitrogen atom. Its molecular weight is 100.16 g/mol, and it exists as a clear, hygroscopic liquid at room temperature . Key physicochemical parameters include:

The compound’s basicity (pKa ~9.09) enables its reactivity in nucleophilic substitutions, while its bifunctional structure (two nitrogen atoms) allows for diverse derivatization .

Synthesis and Industrial Production

Green Synthesis Methodology

A two-step protocol dominates modern production:

-

Aminolysis Reaction: Di-methyl oxalate reacts with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione .

-

Catalytic Hydrogenation: The intermediate undergoes hydrogenation using Raney nickel (150–200°C, 3–5 MPa), achieving 98.34% conversion and 96.72% selectivity .

This method minimizes byproducts and aligns with green chemistry principles by avoiding hazardous reagents .

Economic and Environmental Advantages

-

Raw material cost reduction (N-methylethylenediamine is inexpensive).

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

1-Methylpiperazine serves as a precursor for:

Its role in synthesizing imatinib mesylate (a leukemia drug) underscores its importance in oncology .

Polymer Chemistry

-

Epoxy Curing Agents: Enhances crosslinking in polyurethanes and polyamides .

-

Anion-Exchange Resins: Functionalized stationary phases for chromatography .

Lignin Valorization

Recent studies highlight its utility in lignin extraction from biomass, promoting sustainable biorefineries .

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

Environmental Impact and Biodegradation

Ecotoxicity

Waste Management

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume